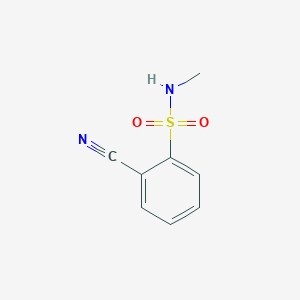

2-Cyano-N-methylbenzene-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-5-3-2-4-7(8)6-9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGVXFPDIIOCQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 2 Cyano N Methylbenzene 1 Sulfonamide

Mechanistic Studies of Cyanation and Desulfonylation Pathways

The interplay between the cyano and sulfonamide groups on the benzene (B151609) ring dictates the dominant reaction pathways. These pathways often involve the cleavage of the nitrogen-sulfur (N-S) bond or transfer of the sulfonyl group.

The N-S bond in sulfonamides, while generally stable, can be cleaved under specific reductive conditions. This process is of significant interest as it allows for the deprotection or further functionalization of the amine. Studies on secondary sulfonamides have demonstrated that reductive cleavage can be achieved using mild and general methods, yielding sulfinates and amines. chemrxiv.org This transformation converts the typically terminal sulfonamide functional group into a versatile synthetic handle. chemrxiv.org

For 2-Cyano-N-methylbenzene-1-sulfonamide, a similar reductive cleavage of the N-S bond would be expected to yield 2-cyanobenzyl-N-methylamine and a sulfinate derivative. The specific dynamics of this cleavage would be influenced by the nature of the reducing agent and the electronic effects of the ortho-cyano group.

The N-to-O sulfonyl transfer is a less common but plausible reactivity pathway for N-cyanosulfonamides. While direct studies on this compound are not available, related transformations have been observed in other systems. This type of transfer typically requires activation of the sulfonamide, potentially leading to the formation of intermediate species that can undergo further reactions. The presence of the N-cyano group could influence the feasibility of such a rearrangement.

Reactivity of the Cyano and Sulfonamide Functional Groups

The reactivity of this compound is characterized by the distinct chemical behaviors of its cyano and sulfonamide moieties.

The cyano group is a versatile functional group that can undergo both nucleophilic and electrophilic activation.

Nucleophilic Activation: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to a variety of products, such as amines upon reduction or ketones upon reaction with Grignard reagents.

Electrophilic Activation: The nitrogen atom of the nitrile possesses a lone pair of electrons and can act as a nucleophile, particularly in the presence of strong electrophiles. Activation of the N-cyano group in related N-cyano sulfoximines has been shown to be crucial for intramolecular cyclization reactions. nih.gov In these cases, reagents like trifluoroacetic anhydride (B1165640) activate the nitrile, facilitating subsequent ring closure. nih.gov

The reactivity of the nitrile in this compound is likely modulated by the electronic properties of the sulfonamide group.

The nitrogen atom of the sulfonamide group in this compound is generally not highly nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group. However, it can participate in reactions under specific conditions. As mentioned in section 3.1.1, reductive cleavage of the N-S bond is a key reaction at this position. chemrxiv.org Additionally, the sulfonamide nitrogen can be involved in chelation in organometallic complexes, influencing the catalytic activity and structure of the complex. rsc.org

Intramolecular Cyclization and Ring-Forming Reactions

The ortho-disposed cyano and sulfonamide groups in this compound create the potential for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. Research on analogous compounds, such as 2-N-cyano-sulfonimidoyl amides and N-cyano sulfoximines, provides significant insight into these potential pathways.

One study demonstrated that metal-free halogenated anhydrides can promote the intramolecular cyclization of N-cyano sulfoximines. nih.gov This reaction proceeds through the activation of the N-cyano group, leading to the formation of thiadiazinone 1-oxides in good yields. nih.gov The choice of the activating reagent was found to be critical, with trifluoroacetic anhydride showing superior results. nih.gov

A plausible mechanism involves the activation of the nitrile by the anhydride, followed by an intramolecular nucleophilic attack from the sulfonamide-related nitrogen or oxygen, and subsequent rearrangement.

Another relevant study details the acid-catalyzed hydrolysis and intramolecular cyclization of N-cyano sulfoximines to synthesize thiadiazine 1-oxides. nih.gov This one-pot protocol involves the hydrolysis of the cyano group to an N-urea sulfoximine (B86345), which then undergoes intramolecular cyclocondensation. nih.gov

The following table summarizes the scope of a one-pot synthesis of benzothiadiazinone 1-oxides from related N-cyano sulfoximines, which could be analogous to potential cyclization reactions of this compound derivatives.

| Entry | Starting N-Cyano Sulfoximine Derivative | Product | Yield (%) |

| 1 | S-methyl sulfoximine | Benzothiadiazinone 1-oxide | 89 |

| 2 | S-phenyl sulfoximine | Benzothiadiazinone 1-oxide | 78 |

| 3 | Heterocycle-substituted N-cyano sulfoximine 1 | Cyclized product | 62 |

| 4 | Heterocycle-substituted N-cyano sulfoximine 2 | Cyclized product | 88 |

| 5 | Methoxy-substituted N-benzamide | Methoxy-benzothiadiazinone 1-oxide | 66 |

| Data adapted from a study on the intramolecular cyclization of N-cyano sulfoximines. nih.gov |

These findings suggest that this compound could be a valuable precursor for the synthesis of fused heterocyclic compounds through intramolecular cyclization, likely requiring activation of the cyano group or modification of the sulfonamide moiety.

Pathways to Form Fused Heterocyclic Systems

The strategic placement of the cyano and N-methylsulfonamide groups in an ortho-relationship on the benzene ring makes this compound a prime candidate for intramolecular cyclization reactions, leading to the synthesis of valuable fused heterocyclic systems, particularly benzothiadiazine derivatives. These reactions often proceed through the activation of the cyano group, followed by nucleophilic attack from the sulfonamide nitrogen.

One of the primary pathways involves the formation of 1,2,3-benzothiadiazine 1,1-dioxides . While direct studies on the N-methyl derivative are limited, the synthesis of the parent 4-hydrazino-2H-1,2,3-benzothiadiazine 1,1-dioxide from 2-cyanobenzenesulfonyl chloride and hydrazine (B178648) provides a foundational mechanism. nih.gov In the case of this compound, the reaction with a suitable nucleophile would likely proceed via an initial attack on the electrophilic carbon of the cyano group. The presence of the N-methyl group, as opposed to an unsubstituted amine, would influence the subsequent cyclization steps and the stability of the resulting heterocyclic ring.

Another significant class of fused heterocycles accessible from related precursors are 1,2,4-benzothiadiazine 1,1-dioxides . The synthesis of these systems typically involves the condensation of o-aminobenzenesulfonamides with reagents like urea (B33335) or isocyanates at elevated temperatures. researchgate.net Although this route starts from an amino group rather than a cyano group, it highlights the general propensity of ortho-substituted benzenesulfonamides to undergo cyclization to form this class of heterocycles. The conversion of the cyano group in this compound to a reactive intermediate could potentially open pathways to these 1,2,4-benzothiadiazine systems.

The mechanism of cyclization can be influenced by the reaction conditions. For instance, acid-catalyzed hydrolysis of related N-cyano sulfoximines can lead to intramolecular cyclocondensation, yielding thiadiazine 1-oxides. nih.gov Similarly, the use of metal-free halogenated anhydrides can promote the intramolecular cyclization of N-cyano sulfoximines. mdpi.com These methodologies suggest that the cyano group of this compound could be activated under either acidic or specific catalytic conditions to facilitate cyclization.

The following table summarizes potential fused heterocyclic systems derived from 2-cyanobenzenesulfonamide (B1300878) precursors and the general reaction conditions.

| Fused Heterocyclic System | Precursor Type | General Reaction Conditions |

| 1,2,3-Benzothiadiazine 1,1-dioxides | 2-Cyanobenzenesulfonyl chloride | Reaction with hydrazine nih.gov |

| 1,2,4-Benzothiadiazine 1,1-dioxides | o-Aminobenzenesulfonamides | Condensation with urea or isocyanates researchgate.net |

| Thiadiazine 1-oxides | N-Cyano sulfoximines | Acid-catalyzed hydrolysis and cyclocondensation nih.gov |

Chemoselectivity and Functional Group Tolerance in Complex Reactions

In the context of complex molecule synthesis, the chemoselectivity and functional group tolerance of this compound are of paramount importance. The presence of multiple reactive sites—the electrophilic carbon of the cyano group, the potentially acidic proton on the sulfonamide nitrogen (though replaced by a methyl group), and the aromatic ring itself—necessitates careful control of reaction conditions to achieve the desired outcome.

The N-methyl group on the sulfonamide plays a crucial role in the compound's reactivity. Unlike a primary sulfonamide, the absence of an acidic N-H proton in this compound prevents reactions that require initial deprotonation at this site. However, the nitrogen atom retains its nucleophilic character and can participate in intramolecular cyclization reactions. The methyl group also introduces steric hindrance, which can influence the regioselectivity of reactions involving the adjacent cyano group.

Studies on related 2-cyanobenzenesulfonamide derivatives have shown that the cyclization process can be highly selective. For instance, the reaction of 2-cyanobenzenesulfonyl chloride with hydrazine specifically leads to the formation of the 1,2,3-benzothiadiazine ring system. nih.gov This suggests that the inherent electronic and steric properties of the ortho-substituted benzene ring direct the reaction towards a specific cyclized product.

The functional group tolerance in reactions involving 2-cyanobenzenesulfonamides is a critical consideration for synthetic planning. The sulfonamide group is generally stable under a variety of reaction conditions. However, the cyano group can be susceptible to hydrolysis under strongly acidic or basic conditions, which could compete with the desired cyclization pathway. Therefore, reactions are often carried out under neutral or mildly acidic/basic conditions to preserve the integrity of the cyano group until the key cyclization step.

The table below outlines the key functional groups of this compound and their general reactivity, which dictates the chemoselectivity in complex reactions.

| Functional Group | General Reactivity | Impact on Chemoselectivity |

| Cyano (-CN) | Electrophilic carbon susceptible to nucleophilic attack. Can be hydrolyzed under harsh conditions. | Directs intramolecular cyclization through reaction with the sulfonamide nitrogen. Reaction conditions must be controlled to prevent premature hydrolysis. |

| N-Methylsulfonamide (-SO₂NHCH₃) | Nitrogen is nucleophilic. Lacks an acidic proton. The methyl group provides steric bulk. | The nitrogen atom acts as the internal nucleophile for cyclization. The absence of an acidic proton prevents base-mediated side reactions. Steric hindrance can influence the approach of external reagents. |

| Aromatic Ring | Can undergo electrophilic substitution, though deactivated by the electron-withdrawing substituents. | Generally less reactive towards electrophiles, focusing the reactivity on the cyano and sulfonamide groups for intramolecular processes. |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Cyano N Methylbenzene 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Cyano-N-methylbenzene-1-sulfonamide, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.

Comprehensive ¹H and ¹³C NMR Spectral Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-methyl group. The aromatic region would likely display a complex multiplet pattern due to the ortho-disubstituted benzene (B151609) ring. The proton chemical shifts are influenced by the electron-withdrawing nature of both the cyano and sulfonamide groups. The N-methyl group would appear as a singlet, typically in the range of 2.5-3.0 ppm.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the cyano group is expected to resonate in the range of 115-120 ppm. The aromatic carbons will show distinct signals in the region of 120-145 ppm, with the carbon attached to the sulfonamide group being the most downfield. The N-methyl carbon would appear at approximately 25-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.2 (multiplet) | 125 - 138 |

| Aromatic C-SO₂ | - | ~140 |

| Aromatic C-CN | - | ~115 |

| N-CH₃ | ~2.7 (singlet) | ~28 |

| C≡N | - | ~117 |

Note: These are predicted values based on analogous compounds and may vary slightly from experimental data.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex NMR spectra of substituted aromatic compounds.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between adjacent aromatic protons, helping to delineate the spin system of the benzene ring. libretexts.orgresearchgate.net No correlation would be observed for the isolated N-methyl singlet.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton to the carbon atom to which it is attached. researchgate.net This would allow for the definitive assignment of the protonated aromatic carbons and the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. researchgate.net This is particularly useful for identifying the quaternary carbons, such as the carbon attached to the sulfonamide group and the cyano-substituted carbon, by observing their correlations with nearby aromatic protons. Correlations between the N-methyl protons and the carbon of the sulfonamide group would also be expected.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The cyano group (C≡N) stretching vibration typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The sulfonamide group will exhibit two strong stretching vibrations for the S=O bonds: an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. The N-H stretching vibration of a secondary sulfonamide would typically appear as a broad band around 3200-3300 cm⁻¹, however, in this N-methylated compound, this band will be absent. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

Table 2: Predicted Key FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2220 - 2260 |

| Sulfonamide (S=O) | Asymmetric Stretching | 1330 - 1370 |

| Sulfonamide (S=O) | Symmetric Stretching | 1140 - 1180 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

Note: These are predicted values based on analogous compounds and may vary slightly from experimental data.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing symmetric vibrations and non-polar bonds. The C≡N stretching vibration in the Raman spectrum is also expected in the 2220-2260 cm⁻¹ region and is often strong due to the polarizability of the triple bond. researchgate.net The symmetric S=O stretching vibration of the sulfonamide group is also readily observed in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are typically strong in Raman spectra and can provide information about the substitution pattern.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. Both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) provide critical insights into the molecule's composition and connectivity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for analyzing sulfonamides, which can be readily ionized. In positive ion mode, this compound is expected to be detected primarily as the protonated molecule, [M+H]⁺. The high-resolution mass of this ion can confirm the elemental composition of the compound.

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion induces specific fragmentations that are characteristic of the arylsulfonamide structure. A notable and common fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), a mass of 64 Da. researchgate.net This rearrangement is often promoted by electron-withdrawing groups on the aromatic ring. researchgate.net The cyano group at the ortho position is a strong electron-withdrawing group and would be expected to facilitate this SO₂ extrusion.

Further fragmentation can occur through the cleavage of the sulfonamide N-S bond and the C-S bond of the benzene ring. The proposed fragmentation pattern provides a fingerprint for the structural confirmation of the molecule.

Table 1: Expected ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Description |

| 197.04 | 133.04 | SO₂ (64 Da) | [M+H - SO₂]⁺, ion resulting from SO₂ elimination and rearrangement |

| 197.04 | 118.06 | C₅H₄N (78 Da) | [M+H - H₂NSO₂]⁺, ion from cleavage of the S-N bond and loss of the sulfonamide group |

| 197.04 | 102.02 | C₆H₅SO₂ (141 Da) | [M+H - C₆H₄(CN)SO₂]⁺, corresponding to the protonated methylamine (B109427) fragment |

| 197.04 | 90.03 | C₆H₅NO₂S (157 Da) | [M+H - SO₂ - CH₃N]⁺, ion from the cyanophenyl moiety |

Note: The m/z values are theoretical and based on established fragmentation patterns of similar sulfonamide compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis would typically involve electron ionization (EI), a hard ionization technique that results in extensive fragmentation.

The resulting mass spectrum would show a molecular ion peak (M⁺), albeit potentially of low intensity due to its instability under EI conditions. The fragmentation pattern in EI-MS is often more complex than in ESI-MS but provides complementary structural information. Key fragmentation pathways for related aromatic sulfonamides under EI conditions include:

Loss of the N-methyl group: [M - CH₃]⁺

Cleavage of the S-N bond: leading to fragments corresponding to the cyanobenzenesulfonyl moiety ([C₇H₄NO₂S]⁺) and the methylamino radical.

Loss of SO₂: Similar to ESI-MS, the expulsion of sulfur dioxide is a characteristic fragmentation.

Fission of the benzene ring: producing smaller aromatic fragments.

The retention time from the gas chromatograph provides an additional parameter for identification when compared against a known standard.

X-ray Crystallography for Precise Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) for Conformational Analysis

Growing a suitable single crystal of this compound allows for analysis by Single Crystal X-ray Diffraction (SC-XRD). This powerful technique would reveal the precise spatial orientation of the cyano, methyl, and sulfonamide groups relative to the benzene ring.

The conformational analysis would focus on key torsion angles, such as the C-S-N-C angle, which defines the orientation of the N-methyl group relative to the aromatic ring. nih.gov In related sulfonamide structures, this angle often deviates significantly from planarity. nih.gov The analysis would also detail the planarity of the benzene ring and the geometry around the tetrahedral sulfur atom. Intermolecular interactions, particularly hydrogen bonds involving the sulfonamide N-H proton and the sulfonyl oxygen atoms (N-H···O), are crucial in dictating the supramolecular assembly in the crystal. nih.govnih.gov These interactions often lead to the formation of dimers or extended chain motifs. nih.gov

Analysis of Crystal System, Space Group, and Unit Cell Parameters

The SC-XRD experiment determines the fundamental crystallographic parameters of the compound. Aromatic sulfonamides frequently crystallize in centrosymmetric space groups within the monoclinic or orthorhombic crystal systems. nih.govresearchgate.net For instance, many substituted benzenesulfonamides crystallize in the monoclinic system with the space group P2₁/c or C2/c. nih.govresearchgate.net

The unit cell parameters (the lengths of the sides a, b, c, and the angles α, β, γ) define the dimensions of the repeating unit of the crystal lattice. These parameters are unique to the specific crystalline form of the compound.

Table 2: Representative Crystallographic Data for a Substituted Benzenesulfonamide (B165840)

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | A common crystal system for this class of compounds. |

| Space Group | P2₁/c | A frequently observed space group for sulfonamides. |

| a (Å) | 14.950 | Length of the 'a' axis of the unit cell. researchgate.net |

| b (Å) | 12.888 | Length of the 'b' axis of the unit cell. researchgate.net |

| c (Å) | 14.568 | Length of the 'c' axis of the unit cell. researchgate.net |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 111.41 | Angle between 'a' and 'c' axes. researchgate.net |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 2613.2 | Volume of the unit cell. researchgate.net |

| Z | 8 | Number of molecules in the unit cell. researchgate.net |

Note: The data presented are from a related compound, 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide, and serve as a representative example of the crystallographic information that would be obtained for this compound. researchgate.net

Supramolecular Chemistry and Crystal Engineering of 2 Cyano N Methylbenzene 1 Sulfonamide Systems

Identification and Characterization of Intermolecular Interactions

A detailed analysis of the intermolecular interactions of 2-Cyano-N-methylbenzene-1-sulfonamide would require crystallographic data, which is currently unavailable. Such data would provide the precise atomic coordinates within the crystal lattice, allowing for the identification and geometric characterization of various non-covalent interactions.

Hydrogen Bonding Networks (N-H···O, C-H···O, Weak Hydrogen Bonds)

Without a known crystal structure, the specific hydrogen bonding networks, including the nature of donors and acceptors (such as N-H···O and C-H···O interactions) and their arrangement into motifs (e.g., chains, rings, or sheets), cannot be described for This compound .

Aromatic Pi-Stacking Interactions

The presence and geometry of π-stacking interactions between the aromatic rings of adjacent molecules, including parameters such as centroid-to-centroid distance and slip angles, remain uncharacterized due to the absence of crystallographic information.

Polymorphism and Pseudopolymorphism in Sulfonamide Crystals

The existence of polymorphs or pseudopolymorphs for This compound has not been reported in the scientific literature. Polymorphism is an experimentally observed phenomenon, and any discussion would necessitate specific studies on this compound.

Factors Influencing Crystal Polymorph Formation

A discussion on the factors influencing polymorph formation, such as solvent effects, temperature, and supersaturation, would be purely theoretical without experimental data for This compound .

Structural Differences and Similarities Among Polymorphs

Since no polymorphs of This compound have been identified, a comparison of their structural differences and similarities is not possible.

Quantitative Analysis of Supramolecular Interactions

The solid-state architecture of molecular crystals, such as those formed by this compound, is dictated by a complex interplay of non-covalent interactions. To understand and predict the resulting crystal packing and associated material properties, quantitative methods are essential. These techniques provide a detailed breakdown of the types and relative strengths of the intermolecular forces at play.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The surface is defined as the boundary where the contribution to the pro-crystal electron density from the molecule of interest is equal to the contribution from all other molecules.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts emerges. The dnorm function highlights regions of significant intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, blue spots representing longer contacts, and white areas denoting contacts around the van der Waals separation.

Table 1: Illustrative Hirshfeld Surface Interaction Contributions for a Related Sulfonamide Derivative Data for N,N'-[ethane-1,2-diylbis(-oxy)]bis-(4-methyl-benzene-sulfonamide) is presented for illustrative purposes. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 43.1% |

| O···H/H···O | 40.9% |

| C···H/H···C | 8.8% |

| C···C | 5.5% |

For this compound, one would anticipate significant contributions from hydrogen bonds involving the sulfonamide N-H donor and the sulfonyl oxygen acceptors (N-H···O), as well as weaker C-H···O and C-H···N interactions involving the cyano group. The presence of the aromatic ring would also suggest the possibility of π-π stacking or C-H···π interactions.

While Hirshfeld surface analysis identifies and quantifies the types of contacts, energy framework analysis provides a quantitative measure of the energetic stability of the crystal lattice. This method, often performed using computational chemistry software like CrystalExplorer, calculates the interaction energies between a central molecule and its neighbors within a defined cluster.

The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion. These calculations allow for the visualization of the crystal's energetic architecture, with cylinders connecting molecular pairs, the thickness of which is proportional to the interaction strength. This provides a clear and intuitive representation of the dominant forces responsible for stabilizing the crystal structure.

A theoretical energy framework analysis for this compound would quantify the energetic contributions of the expected N-H···O hydrogen bonds, interactions involving the cyano group, and potential π-π stacking, thereby providing a deeper understanding of the lattice's stability.

Table 2: Illustrative Interaction Energy Components from an Energy Framework Analysis This table presents a conceptual breakdown of interaction energies. Specific values for this compound are not available.

| Interaction Pair | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Polarization (kJ/mol) | Total Energy (kJ/mol) |

| N-H···O Dimer | - | - | - | - | - |

| π-π Stack | - | - | - | - | - |

| C-H···N Contact | - | - | - | - | - |

Crystal Engineering Principles for Designed Materials

Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. By strategically modifying the functional groups on a molecule, it is possible to control its self-assembly in the solid state and, consequently, its physicochemical properties.

For this compound, the key functional groups for crystal engineering are the sulfonamide moiety (-SO2NHCH3), the cyano group (-C≡N), and the methyl-substituted benzene (B151609) ring. The sulfonamide group is a robust hydrogen-bonding unit, capable of forming strong and directional N-H···O hydrogen bonds, which often lead to the formation of predictable supramolecular synthons, such as dimers or chains.

By understanding the interplay of these interactions, it is possible to design new materials with desired properties. For example, the introduction of additional hydrogen bond donors or acceptors could be used to create more complex hydrogen-bonded networks. Modifying the substitution pattern on the aromatic ring could be used to tune the π-π stacking interactions, potentially leading to different polymorphs with altered solubility or stability. The principles of crystal engineering, therefore, provide a roadmap for the targeted synthesis of crystalline materials based on the this compound scaffold.

Computational Chemistry and Theoretical Investigations of 2 Cyano N Methylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and the resulting molecular geometry.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying medium-sized organic molecules like 2-Cyano-N-methylbenzene-1-sulfonamide. nih.gov DFT methods calculate the electronic energy of a system based on its electron density rather than the more complex many-electron wavefunction. This approach is highly effective for determining the ground-state geometry, which corresponds to the lowest energy conformation of the molecule.

For this compound, geometry optimization is typically performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. nih.govnih.gov The optimization process systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located. This provides key geometric parameters.

Below is a table of representative optimized geometric parameters for this compound, as would be predicted from a DFT calculation.

Table 1: Predicted Ground State Geometric Parameters of this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| S-O (Sulfonyl) | S=O | 1.43 |

| S-N (Sulfonamide) | S-N | 1.63 |

| S-C (Aromatic) | S-Car | 1.77 |

| C≡N (Cyano) | C≡N | 1.16 |

| C-C (Aromatic) | Car-Car | 1.39 - 1.41 |

| N-C (Methyl) | N-CMe | 1.47 |

| Bond Angles (°) | ||

| O-S-O | O=S=O | 119.5 |

| O-S-N | O=S-N | 106.8 |

| N-S-C | N-S-Car | 107.5 |

| S-N-C | S-N-CMe | 118.0 |

| Dihedral Angles (°) | ||

| C-S-N-C | Car-S-N-CMe | 75.0 |

| C-C-C-N (Cyano) | Car-Car-C≡N | 180.0 |

Ab Initio Methods for High-Level Electronic Structure Characterization

While DFT is a powerful tool, ab initio (from first principles) methods provide a systematically improvable hierarchy for electronic structure calculations. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory incorporate electron correlation to a higher degree of accuracy, though at a significantly greater computational expense. These methods are often used to benchmark DFT results or for systems where DFT may be less reliable. arxiv.org For a molecule like this compound, high-level ab initio calculations can provide a more accurate description of properties like reaction barriers, excited states, and non-covalent interactions, which are crucial for understanding its chemical reactivity and intermolecular behavior.

Basis Set Selection and Functional Validation for Optimized Geometries

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. wayne.edu Pople-style basis sets, such as the 6-31G* or the more flexible 6-311++G(d,p), are commonly used for organic molecules. nih.govkau.edu.sa The "d" and "p" in these designations refer to polarization functions, which allow for anisotropy in the electron distribution and are essential for accurately describing bonding. The "++" indicates the addition of diffuse functions, which are important for describing anions or systems with significant non-covalent interactions.

Validation of the chosen functional and basis set is a critical step. This is often achieved by comparing calculated properties for related, well-characterized molecules against experimental data. For instance, the calculated bond lengths and angles for benzenesulfonamide (B165840) or o-toluenesulfonamide (B73098) could be compared with high-resolution X-ray crystallography data to ensure the chosen level of theory is appropriate for the sulfonamide functional group. scirp.org

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these modes. scirp.org After a geometry optimization confirms the structure is at an energy minimum, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements.

The resulting harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.com These calculated spectra can aid in the assignment of complex experimental spectra by correlating specific peaks with the motions of particular functional groups.

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (Scaled) | Expected Intensity |

| N-H Stretch (if present in related primary sulfonamides) | ~3350 | Medium (IR) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak (IR) |

| C-H Stretch (Methyl) | 2980 - 2890 | Medium (IR/Raman) |

| C≡N Stretch (Cyano) | 2230 | Strong (IR) |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Strong (IR) |

| SO₂ Asymmetric Stretch | 1340 | Strong (IR) |

| SO₂ Symmetric Stretch | 1160 | Strong (IR) |

| S-N Stretch | 930 | Medium (IR) |

| C-S Stretch | 710 | Medium (IR) |

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, can accurately predict NMR chemical shifts (¹H and ¹³C). nih.govnih.gov The GIAO method effectively handles the issue of gauge-dependence in the calculation of magnetic properties.

The process involves first optimizing the molecular geometry and then performing a GIAO calculation at the same or a higher level of theory. nih.gov The output provides absolute shielding tensors for each nucleus. To compare with experimental data, these absolute values are converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). Discrepancies between calculated and experimental shifts can arise from solvent effects, which can be approximated in calculations using continuum solvation models (e.g., PCM, SMD). nih.gov

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Referenced to TMS)

| Atom Type | Predicted ¹³C Shift | Atom Type | Predicted ¹H Shift |

| C (ipso to SO₂NHCH₃) | 140.5 | H (Aromatic, ortho to CN) | 7.95 |

| C (ipso to CN) | 115.0 | H (Aromatic, meta to CN) | 7.70 |

| C (Aromatic, ortho to SO₂NHCH₃) | 127.8 | H (Aromatic, para to CN) | 7.85 |

| C (Aromatic, meta to SO₂NHCH₃) | 129.5 | H (N-H of sulfonamide, if present) | 5.5 - 6.5 |

| C (Aromatic, para to SO₂NHCH₃) | 133.0 | H (Methyl) | 2.80 |

| C (Cyano) | 118.2 | ||

| C (Methyl) | 29.5 |

Electronic Absorption (UV-Vis) and Emission Property Simulations

Theoretical simulations of electronic absorption and emission spectra, typically performed using Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding the electronic transitions within a molecule. These simulations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of these transitions, which correlate with the intensity of the spectral bands.

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the benzene (B151609) ring and n-π* transitions involving the lone pairs of the oxygen and nitrogen atoms of the sulfonamide group and the nitrogen of the cyano group. The substitution pattern on the benzene ring, with an electron-withdrawing cyano group and a sulfonamide group, will influence the energy of the molecular orbitals and thus the absorption wavelengths.

Simulations can also provide insights into the nature of the excited states, identifying which orbitals are involved in the electronic transitions. This information is valuable for predicting how changes in the molecular structure or the solvent environment might affect the photophysical properties. For instance, increasing solvent polarity can differentially stabilize the ground and excited states, leading to a shift in the absorption maximum (solvatochromism).

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Substituted Benzenesulfonamide

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 285 | 0.05 | HOMO -> LUMO (n-π) |

| S0 → S2 | 260 | 0.20 | HOMO-1 -> LUMO (π-π) |

| S0 → S3 | 235 | 0.15 | HOMO -> LUMO+1 (π-π*) |

Note: This table presents illustrative data typical for aromatic sulfonamides and is not specific to this compound.

Molecular Electrostatic Potential (MESP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is calculated from the electron density and provides a color-coded map of the electrostatic potential on the molecular surface.

For this compound, the MESP map would be expected to show:

Negative potential (red/yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would likely be located around the oxygen atoms of the sulfonamide group and the nitrogen atom of the cyano group due to the lone pairs of electrons. chemrxiv.org

Positive potential (blue): Regions of low electron density or electron deficiency, indicating sites susceptible to nucleophilic attack. These would be expected near the hydrogen atoms of the methyl group and the sulfonamide nitrogen, as well as the sulfur atom. chemrxiv.org

Neutral potential (green): Regions of intermediate potential, typically over the carbon atoms of the benzene ring.

The MESP analysis can thus guide the understanding of intermolecular interactions, such as hydrogen bonding, and predict how the molecule might interact with biological targets or other reactants. chemrxiv.org

Conformational Landscape Exploration and Tautomerism Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. nih.gov Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers for their interconversion. Key rotational bonds would include the C-S bond between the benzene ring and the sulfur atom, and the S-N bond of the sulfonamide group.

For related sulfonamides, studies have shown that the orientation of the sulfonamide group relative to the aromatic ring can significantly impact the molecule's properties. researchgate.netnih.gov The presence of the ortho-cyano group in this compound could introduce steric hindrance that favors certain conformations.

Tautomerism is another important aspect to consider. While less common for this specific structure, related sulfonamides can exhibit tautomerism under certain conditions. researchgate.net Computational methods can be used to calculate the relative energies of potential tautomers to determine their likelihood of existence.

Table 2: Illustrative Relative Energies of Conformers for a Generic N-methylbenzenesulfonamide

| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) |

| A | 90° | 0.0 |

| B | 0° | 2.5 |

| C | 180° | 3.1 |

Note: This table presents hypothetical data to illustrate the concept of conformational analysis and does not represent actual calculated values for this compound.

Theoretical Modeling of Intermolecular Interactions and Crystal Packing

Understanding how molecules interact with each other is fundamental to predicting their solid-state properties, such as crystal structure and melting point. Theoretical modeling can simulate these interactions, which are primarily governed by non-covalent forces like hydrogen bonds, van der Waals forces, and π-π stacking.

For this compound, the sulfonamide group is a key player in forming intermolecular hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the sulfonyl oxygens acting as acceptors. acs.org The cyano group can also participate in dipole-dipole interactions. The aromatic ring allows for potential π-π stacking interactions between molecules.

Computational methods can predict the most stable crystal packing arrangements by calculating the lattice energy. These predictions can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

For the synthesis or reactions of this compound, transition state calculations can provide valuable insights. For example, in its synthesis from 2-cyanobenzenesulfonyl chloride and methylamine (B109427), calculations could elucidate the energetics of the nucleophilic attack of the amine on the sulfonyl chloride. These calculations can help in optimizing reaction conditions by identifying the rate-determining step and understanding the factors that influence the activation energy. acs.org

Advanced Computational Approaches for Materials Science Applications

In the context of materials science, particularly for applications in organic electronics, understanding charge transfer dynamics is crucial. For a molecule like this compound, which possesses both electron-donating (N-methylsulfonamide) and electron-withdrawing (cyano) groups, intramolecular charge transfer (ICT) upon photoexcitation is a possibility.

Simulations can model the process of an electron moving from the donor part of the molecule to the acceptor part in the excited state. doi.org These studies often involve calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to estimate the charge transfer character of the electronic transitions. The reorganization energy, which is the energy required to distort the molecule from its ground-state geometry to its excited-state geometry and vice-versa, can also be calculated to predict the efficiency of charge transfer. These simulations are vital for designing molecules with specific electronic properties for use in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In Silico Design of Functional Organic Materials

The field of functional organic materials leverages computational design to predict and tailor the properties of molecules for specific applications, such as in electronics or photonics. rsc.org This in silico approach allows for the screening of virtual compounds to identify candidates with desirable electronic and physical properties before undertaking complex and resource-intensive synthesis. Key parameters often investigated include charge mobility, electronic band gaps, and nonlinear optical properties. rsc.orgresearchgate.net

While the in silico design of functional organic materials is a robust and active area of research, and studies exist for compounds containing cyano (-CN) groups which are known to influence electronic properties, specific data for this compound is absent from the current scientific literature. nih.gov There are no available research findings or data tables detailing its theoretical electronic structure, potential for charge transport, or other properties relevant to functional organic materials. Consequently, any discussion on its potential in this area would be purely speculative.

Advanced Research Applications and Future Directions for 2 Cyano N Methylbenzene 1 Sulfonamide

Utility as Versatile Synthetic Intermediates and Building Blocks

The strategic placement of the cyano and N-methylsulfonamide groups on the aromatic ring makes 2-Cyano-N-methylbenzene-1-sulfonamide a valuable and versatile building block in organic synthesis. These functional groups offer multiple reaction sites for constructing more complex molecular architectures.

Precursors for Complex Heterocyclic Scaffolds

The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. nih.gov Compounds containing this moiety are known to be valuable precursors in the synthesis of various nitrogen-containing heterocycles. nih.govmdpi.com The presence of the cyano group in this compound further enhances its synthetic utility, as the cyano group can be readily converted into other functional groups or participate in cyclization reactions.

Research has demonstrated that sulfonamide derivatives can be employed to construct a variety of heterocyclic systems, including but not limited to:

Thiophenes, Coumarins, and Thiazoles : Starting from functionalized benzenesulfonamides, novel heterocyclic derivatives can be synthesized. researchgate.net

Pyridines and Pyrazoles : The reactivity of the cyano group can be harnessed to build these heterocyclic rings. researchgate.net

2-Aminobenzoxazoles and 2-Aminobenzimidazoles : While not directly starting from this compound, the synthesis of these heterocycles often involves electrophilic cyanating agents, highlighting the importance of the cyano group in forming such structures. organic-chemistry.org

The general strategy involves leveraging the reactivity of both the sulfonamide and cyano groups to participate in intramolecular or intermolecular cyclization reactions, leading to the formation of diverse and complex heterocyclic scaffolds. These scaffolds are of high interest in medicinal chemistry due to their prevalence in biologically active molecules.

Reagents in C-H Activation and Electrophilic Cyanation

The application of sulfonamides in C-H activation and amination reactions is a growing area of research. nih.gov While direct use of this compound as a reagent in C-H activation has not been extensively documented, its structural motifs suggest potential in this area. The sulfonamide group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new substituents onto the benzene (B151609) ring.

Furthermore, the field of electrophilic cyanation has seen the development of various cyanating agents. nih.govnih.gov Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are used to introduce cyano groups into molecules. nih.gov Although this compound is typically synthesized via cyanation, its potential to act as a cyano group donor under specific reaction conditions could be an area for future investigation.

Development as a Core Scaffold for Chemically Active Compounds

The inherent structural features of this compound make it an attractive core scaffold for the development of new chemically active compounds, particularly in the realm of medicinal chemistry and materials science.

Exploration of Structure-Activity Relationships (SAR) in Modified Derivatives

The biological activity of sulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. researchgate.netnih.gov The core structure of this compound provides a template for generating a library of derivatives to explore structure-activity relationships (SAR).

By systematically modifying the substituents, researchers can probe the interactions of these molecules with biological targets and optimize their activity. Key modifications could include:

Substitution on the Benzene Ring : Introducing various electron-donating or electron-withdrawing groups can influence the electronic properties and binding affinity of the molecule.

Modification of the N-methyl Group : Altering the alkyl substituent on the sulfonamide nitrogen can impact steric interactions and bioavailability.

Transformation of the Cyano Group : Converting the cyano group to other functionalities like amides, carboxylic acids, or tetrazoles can significantly alter the compound's physicochemical properties and biological activity.

A hypothetical SAR study based on known sulfonamide inhibitors could explore the following modifications and their expected impact:

| Modification on this compound Scaffold | Predicted Impact on Biological Activity | Rationale |

| Introduction of a halogen at the 4-position | Potential increase in binding affinity | Halogen bonding can enhance interactions with protein targets. |

| Replacement of the N-methyl group with a larger alkyl or aryl group | May increase steric hindrance or introduce new binding interactions | Can probe the size and nature of the binding pocket. |

| Conversion of the cyano group to a carboxylic acid | Increased water solubility and potential for new hydrogen bonding | Can improve pharmacokinetic properties and target interactions. |

| Introduction of a methoxy (B1213986) group on the benzene ring | May alter the electronic distribution and metabolic stability | Can influence both pharmacodynamics and pharmacokinetics. |

This table is illustrative and based on general principles of medicinal chemistry for sulfonamide derivatives.

Ligand Design for Metal-Organic Frameworks and Catalysis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.govnih.gov The design of the organic ligand is crucial for determining the structure and properties of the resulting MOF. The presence of both a cyano group and a sulfonamide group in this compound makes it a promising candidate as a ligand for MOF synthesis.

Both the nitrogen atom of the cyano group and the oxygen or nitrogen atoms of the sulfonamide group can act as coordination sites for metal ions. nih.govnih.gov This could lead to the formation of novel MOFs with potentially interesting properties for applications in:

Gas storage and separation : The porous nature of MOFs can be tailored for selective adsorption of gases.

Catalysis : The metal centers within the MOF can act as catalytic sites, and the organic ligand can influence the catalytic activity. rsc.org

Sensing : The luminescence or other properties of the MOF could change upon interaction with specific analytes. nih.gov

The bifunctional nature of this compound could allow for the creation of multidimensional frameworks with unique topologies and functionalities.

Computational Studies of Enzyme Inhibition and Molecular Docking (e.g., Dihydrofolate Reductase, USP7)

Computational methods, such as molecular docking, are powerful tools for predicting the binding affinity and mode of interaction of small molecules with biological targets. nih.gov The sulfonamide scaffold is a known inhibitor of several enzymes, including Dihydrofolate Reductase (DHFR), an important target in cancer and infectious diseases. researchgate.net

Molecular docking studies could be employed to investigate the potential of this compound and its derivatives as inhibitors of enzymes like DHFR. Such studies can provide valuable insights into:

Binding Pose : The orientation of the inhibitor within the enzyme's active site.

Key Interactions : The specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the enzyme-inhibitor complex.

Binding Energy : A quantitative estimate of the binding affinity.

A hypothetical molecular docking study of this compound with DHFR might reveal interactions similar to those observed for other sulfonamide inhibitors.

| Interaction Type | Potential Interacting Residues in DHFR Active Site | Role of Functional Group in this compound |

| Hydrogen Bonding | Amino acid residues with donor/acceptor capabilities (e.g., Ser, Thr, Asp, Glu) | The oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors. The sulfonamide N-H (if deprotonated) could also participate. |

| Hydrophobic Interactions | Nonpolar residues (e.g., Leu, Ile, Val, Phe) | The benzene ring provides a hydrophobic surface for interaction. |

| Pi-Pi Stacking | Aromatic residues (e.g., Phe, Tyr, Trp) | The benzene ring can engage in pi-pi stacking with aromatic side chains in the active site. |

This table is illustrative and based on the known binding modes of sulfonamides to DHFR.

Integration into Advanced Materials

The unique molecular architecture of this compound, which incorporates both a strong electron-withdrawing cyano group and an electron-donating sulfonamide moiety, positions it as a promising candidate for integration into advanced functional materials. This section explores the prospective applications of this compound in the development of novel materials for energy and environmental sectors, as well as its potential role in the design of sophisticated chromophores for optoelectronic devices.

Functional Organic Materials for Energy and Environmental Applications

The development of advanced organic materials is crucial for addressing global challenges in energy and environmental sustainability. While direct research on this compound in these specific applications is not yet prevalent, its structural components suggest significant potential.

The presence of both electron-donating and electron-withdrawing groups within the same molecule is a key feature for creating materials with tailored electronic properties. This could be leveraged in the design of organic semiconductors, which are the active components in a variety of electronic devices. For instance, the ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is fundamental for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The cyano group is well-known for its ability to lower the LUMO energy level, which can facilitate electron injection and transport in n-type organic semiconductors.

In the context of environmental applications, functionalized benzenesulfonamides are recognized for their role as intermediates in the synthesis of more complex molecules. nih.gov This adaptability could be employed to create specialized polymers or sensor arrays for the detection and removal of pollutants. For example, the core structure of this compound could be incorporated into a polymer backbone, leading to materials with specific affinities for certain environmental contaminants. The polarity and potential for hydrogen bonding offered by the sulfonamide group, combined with the electronic characteristics of the cyano group, could be exploited for selective adsorption or catalytic degradation of pollutants.

| Potential Application Area | Key Structural Feature | Prospective Function |

| Organic Photovoltaics (OPVs) | Cyano and Sulfonamide Groups | Potential as a component in donor-acceptor blends for charge separation. |

| Organic Light-Emitting Diodes (OLEDs) | Tunable Electronic Properties | Could be a building block for host or emissive layer materials. |

| Environmental Sensors | Polar Functional Groups | Development of chemosensors for detecting specific ions or organic molecules. |

| Pollutant Adsorption/Degradation | Versatile Chemical Structure | Synthesis of functional polymers for water purification or air filtration. |

Design of Push-Pull Chromophores for Optoelectronic Devices

Push-pull chromophores are organic molecules characterized by an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated bridge. This architecture leads to a significant intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is the basis for their use in various optoelectronic applications, including nonlinear optics (NLO), electro-optic modulators, and dye-sensitized solar cells.

Recent studies have highlighted that the sulfonamide group, which has often been overlooked in this context, can function as an effective electron donor in fluorescent and bioluminescent probes. nih.govchemrxiv.orgnih.gov This discovery is significant for the potential application of this compound in optoelectronics. The molecule inherently possesses a push-pull structure:

Electron Donor: The N-methylbenzenesulfonamide part of the molecule can act as the electron-donating group. nih.govchemrxiv.orgnih.gov

Electron Acceptor: The cyano group (–C≡N) is a very strong electron-withdrawing group and serves as the electron acceptor.

π-Conjugated System: The benzene ring acts as the π-bridge connecting the donor and acceptor.

This arrangement facilitates ICT, a critical property for optoelectronic materials. The efficiency of this charge transfer can be influenced by the nature of the donor, acceptor, and the π-bridge. The specific substitution pattern in this compound (ortho-substitution of the cyano group relative to the sulfonamide) would also play a crucial role in the electronic and steric properties of the molecule, thereby affecting its photophysical behavior.

The design of novel push-pull chromophores often involves the synthesis of derivatives with varying donor and acceptor strengths to fine-tune their optical and electronic properties. beilstein-journals.org The versatile nature of the benzenesulfonamide (B165840) scaffold allows for further functionalization, offering a pathway to a library of related chromophores with tailored characteristics for specific device requirements.

| Component | Role in Push-Pull System | Specific Group in this compound |

| Donor | Electron-donating moiety | N-methylbenzenesulfonamide |

| Acceptor | Electron-withdrawing moiety | Cyano group (-C≡N) |

| π-Bridge | Connects donor and acceptor, facilitating charge transfer | Benzene ring |

Emerging Research Opportunities and Unexplored Chemical Space

While the current body of research on this compound is limited, its chemical structure points towards a number of exciting and underexplored research avenues. The convergence of a reactive cyano group and a versatile sulfonamide functionality on a benzene ring opens up a significant portion of chemical space for the synthesis of novel compounds and materials.

One of the most promising areas for future research is the systematic exploration of its potential as a building block for more complex molecular architectures. The cyano group can be transformed into various other functional groups, such as amines, carboxylic acids, or tetrazoles, providing a rich platform for synthetic diversification. This could lead to the development of new ligands for catalysis, novel pharmaceutical scaffolds, or monomers for high-performance polymers.

In the realm of materials science, the investigation into the self-assembly properties of this compound and its derivatives could yield new supramolecular structures with interesting photophysical or electronic properties. The potential for hydrogen bonding through the sulfonamide group, coupled with dipole-dipole interactions from the cyano group, could be harnessed to create well-ordered thin films or crystalline materials for electronic applications.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the electronic and optical properties of this compound and its hypothetical derivatives. Such theoretical work could guide experimental efforts by identifying the most promising candidates for synthesis and testing in advanced material applications. The exploration of different substitution patterns on the benzene ring would also be a fruitful area of research, as this would allow for the fine-tuning of the molecule's properties.

The field of mechanofluorochromism, where materials change their fluorescence properties in response to mechanical stress, is another area where derivatives of this compound could find application. The inherent push-pull nature of the molecule suggests that alterations in the solid-state packing, induced by mechanical force, could lead to observable changes in its emission spectrum.

Q & A

Basic: What are the optimized synthetic routes for 2-Cyano-N-methylbenzene-1-sulfonamide, and how do reaction parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves reacting a sulfonyl chloride derivative with a methylamine source under controlled conditions. Key parameters include:

- Temperature: Maintain 0–5°C during sulfonamide bond formation to minimize side reactions like hydrolysis .

- Solvent System: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reactivity .

- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 0–5°C | Reduces byproduct formation | |

| Solvent | DMF/THF | Enhances reaction efficiency | |

| Reaction Time | 4–6 hours | Balances conversion vs. degradation |

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm substitution patterns on the benzene ring and sulfonamide connectivity. For example, the cyano group’s electron-withdrawing effect shifts aromatic protons downfield .

- HPLC-MS: Quantify purity and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- FT-IR: Identify functional groups (e.g., S=O stretching at 1150–1300 cm⁻¹ and C≡N at 2200 cm⁻¹) .

Advanced: How do substituents like the cyano group influence the reactivity of sulfonamide derivatives in nucleophilic reactions?

Methodological Answer:

The cyano group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position and increasing sulfonamide acidity. This enhances reactivity in:

- Nucleophilic Aromatic Substitution (NAS): Activates the ring for reactions with amines or thiols under mild conditions (e.g., room temperature, basic pH) .

- Cross-Coupling Reactions: Facilitates Suzuki-Miyaura couplings by stabilizing transition states via electron withdrawal .

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Preferred Reaction Type | Reference |

|---|---|---|---|

| –CN | Strong EWG | NAS, Cross-Coupling | |

| –CH₃ | EWG/EDG* | Limited activation |

Advanced: What are the mechanistic considerations for the formation of byproducts during the synthesis of this compound?

Methodological Answer:

Common byproducts arise from:

- Incomplete Sulfonation: Partial conversion of intermediates due to suboptimal stoichiometry or temperature .

- Hydrolysis: Exposure to moisture leads to sulfonic acid derivatives; use anhydrous conditions and molecular sieves .

- Oxidation: Cyano group degradation under acidic conditions; maintain neutral pH during workup .

Data Contradiction: How should researchers address discrepancies in reported yields for nitration steps in sulfonamide synthesis?

Methodological Answer:

Discrepancies often stem from variations in:

- Nitration Agents: HNO₃/H₂SO₄ vs. acetyl nitrate (the latter reduces over-nitration) .

- Temperature Control: Exothermic reactions require precise cooling (e.g., –10°C vs. 0°C) .

- Workup Methods: Quenching with ice water vs. gradual neutralization affects purity .

Table 3: Nitration Conditions Comparison

| Condition | Yield Range | Purity | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | 60–70% | 90–95% | |

| Acetyl nitrate, –10°C | 75–85% | 98% |

Advanced: What methodologies are employed to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays: Test enzyme inhibition (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor substrate conversion .

- Molecular Docking: Simulate binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina to predict efficacy .

- SAR Studies: Modify substituents (e.g., replacing –CN with –Br) and compare IC₅₀ values to establish structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.